1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a dichloromethylphenyl moiety
Preparation Methods
The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a pyrazole ring, which may result in different chemical and biological properties.
2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5: This compound contains additional nitro groups, which can significantly alter its reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-8(11)3-4-9(10(7)12)17(15,16)14-6-2-5-13-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBXYMRTIODCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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